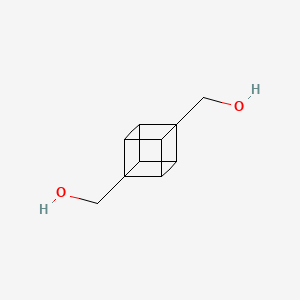![molecular formula C17H22N4O3 B2789832 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one CAS No. 2097908-70-6](/img/structure/B2789832.png)
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one is an intriguing compound owing to its multifaceted structure that marries several functional groups into a single entity. This synthetic organic molecule features an aromatic phenoxy group, a triazole ring, and a pyrrolidine ring, with a methoxymethyl moiety adding to its complexity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one typically involves a multi-step process:
Formation of the Triazole Ring: : The triazole ring is usually synthesized via a Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," using an alkyne and an azide under copper(I) catalysis.
Pyrrolidine Synthesis: : The pyrrolidine ring can be constructed using a reductive amination approach where an aldehyde reacts with an amine, followed by cyclization.
Combining Functional Groups: : The key step involves connecting the phenoxypropanone moiety to the triazole-pyrrolidine framework via nucleophilic substitution or carbonyl chemistry, under carefully controlled conditions to maintain the integrity of functional groups.
Industrial Production Methods
Scaling up the production of this compound in an industrial setting might involve:
Batch Processes: : Employing batch reactors to precisely control reaction conditions for each step of the synthesis.
Continuous Flow Chemistry: : For more efficient production, continuous flow techniques might be utilized, providing consistent reaction environments and reducing the risk of side reactions.
化学反応の分析
Types of Reactions
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one is susceptible to various chemical reactions:
Oxidation: : The compound can undergo oxidation, particularly at the methoxymethyl or phenoxy groups.
Reduction: : Reduction reactions can target the carbonyl group present in the phenoxypropanone moiety.
Substitution: : The triazole and pyrrolidine rings make the compound amenable to substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Use of reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction processes.
Substitution Reagents: : Nucleophiles like amines or thiols under basic conditions for substitution reactions.
Major Products Formed
Oxidation: : Possible formation of hydroxylated derivatives or aldehyde/ketone analogs.
Reduction: : Alcohol derivatives from the reduction of carbonyl groups.
Substitution: : Variously substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one finds applications across multiple scientific domains:
Chemistry: : Used as a building block in complex organic synthesis and in the study of reaction mechanisms.
Biology: : Investigated for its potential biological activity, possibly as an enzyme inhibitor or receptor modulator.
Medicine: : May serve as a lead compound in drug discovery programs targeting specific disease pathways.
Industry: : Utilized in the development of specialized polymers or materials with unique properties.
作用機序
The mechanism by which 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one exerts its effects involves:
Molecular Targets: : Potentially interacts with enzymes or receptors, modulating their activity.
Pathways Involved: : Could influence cellular pathways such as signal transduction or metabolic processes, depending on the biological context.
類似化合物との比較
Similar Compounds
1-{3-[4-(methyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one
1-{3-[4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one
1-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one
Highlighting Uniqueness
What sets 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one apart is its unique combination of functional groups that allows for a diverse range of chemical reactions and biological interactions, making it a valuable scaffold in both synthetic chemistry and drug discovery.
特性
IUPAC Name |
1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-13(24-16-6-4-3-5-7-16)17(22)20-9-8-15(11-20)21-10-14(12-23-2)18-19-21/h3-7,10,13,15H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJNEHYKWCGTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N2C=C(N=N2)COC)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B2789749.png)
![3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B2789750.png)
![Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2789751.png)
![1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine](/img/structure/B2789753.png)
![2-Cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2789754.png)
![2-Chloro-N-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)propanamide](/img/structure/B2789755.png)

![N,6-bis(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2789757.png)
![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetic acid](/img/structure/B2789758.png)
![4-cyclobutyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2789762.png)
![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2789763.png)
![Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride](/img/structure/B2789764.png)
![3-{5-[2-(2,4-dimethylphenyl)-2-oxoethyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B2789770.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B2789772.png)
